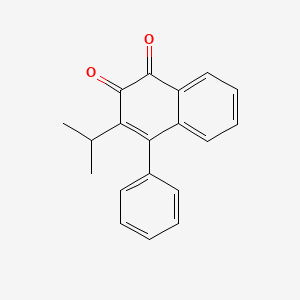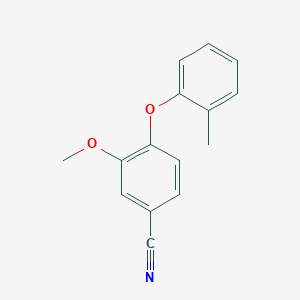
3-Isopropoxy-9H-beta-carboline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropoxy-9H-beta-carboline is a synthetic compound belonging to the beta-carboline family, which is known for its diverse biological activities. Beta-carbolines are a class of heterocyclic compounds that incorporate a tricyclic 9H-pyrido[3,4-b]indole framework. These compounds are found in various natural sources, including plants, marine organisms, and mammals .
Vorbereitungsmethoden
The synthesis of 3-Isopropoxy-9H-beta-carboline involves several steps, typically starting with the formation of the beta-carboline core. One common method is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone, followed by cyclization . Another method is the Bischler-Napieralski reaction, which involves the cyclization of a beta-phenylethylamine derivative with a carboxylic acid derivative .
Industrial production methods often involve metal-catalyzed reactions. For example, palladium-catalyzed direct dehydrogenative annulation of internal alkynes and tert-butylimines of N-substituted indole carboxaldehydes can be used to synthesize beta-carboline derivatives . These reactions are typically carried out under mild conditions and can achieve good regioselectivity.
Analyse Chemischer Reaktionen
3-Isopropoxy-9H-beta-carboline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
Oxidation: This reaction can convert this compound into its corresponding ketone or aldehyde derivatives.
Reduction: This reaction can reduce the compound to its corresponding alcohol or amine derivatives.
Substitution: This reaction can introduce various functional groups into the beta-carboline framework, such as halogens, alkyl groups, or aryl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a carboxylic acid derivative, while reduction with lithium aluminum hydride can yield an alcohol derivative .
Wissenschaftliche Forschungsanwendungen
3-Isopropoxy-9H-beta-carboline has a wide range of scientific research applications due to its diverse biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential as a therapeutic agent due to its interactions with various biological targets .
In medicine, beta-carbolines, including this compound, are investigated for their potential use as sedatives, anxiolytics, and antitumor agents . They have also shown promise in the treatment of neurodegenerative diseases, such as Alzheimer’s disease, due to their ability to interact with neurotransmitter receptors .
In industry, these compounds are used in the development of new materials with unique optical properties, such as fluorescence . Their ability to interact with DNA and other biological targets makes them valuable tools in drug discovery and development .
Wirkmechanismus
The mechanism of action of 3-Isopropoxy-9H-beta-carboline involves its interaction with various molecular targets and pathways. One of the primary targets is the gamma-aminobutyric acid (GABA) A receptor, where it acts as an inverse agonist . This interaction can modulate the activity of the GABAergic system, leading to sedative and anxiolytic effects.
Additionally, this compound can interact with other neurotransmitter receptors, such as serotonin and dopamine receptors, which may contribute to its therapeutic effects in neurodegenerative diseases . The compound’s ability to intercalate into DNA also suggests potential antitumor activity by disrupting DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
3-Isopropoxy-9H-beta-carboline is part of a larger family of beta-carboline compounds, which includes harmane, harmine, and harmaline . These compounds share a similar tricyclic structure but differ in their functional groups and biological activities.
Harmane: Known for its sedative and antidepressant effects.
Harmine: Exhibits antitumor and neuroprotective activities.
Harmaline: Used for its hallucinogenic properties and potential therapeutic effects in Parkinson’s disease.
Compared to these compounds, this compound is unique due to its isopropoxy group, which may confer distinct biological activities and pharmacokinetic properties .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and diverse biological activities make it a valuable tool in chemistry, biology, medicine, and industry. Continued research into its synthesis, chemical reactions, and mechanisms of action will further enhance our understanding of this intriguing compound.
Eigenschaften
Molekularformel |
C14H14N2O |
|---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
3-propan-2-yloxy-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C14H14N2O/c1-9(2)17-14-7-11-10-5-3-4-6-12(10)16-13(11)8-15-14/h3-9,16H,1-2H3 |
InChI-Schlüssel |
AKHQVIZELNFWSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=NC=C2C(=C1)C3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



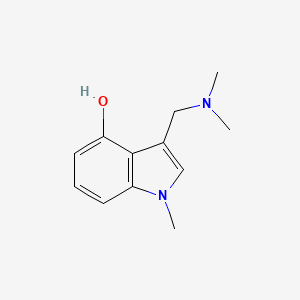

![3-Fluoro-5-[5-(4-hydroxyphenyl)-2-thienyl]phenol](/img/structure/B10843038.png)
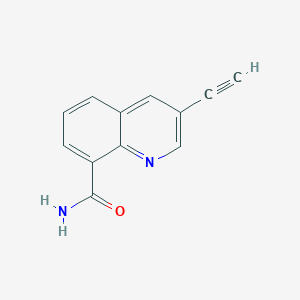
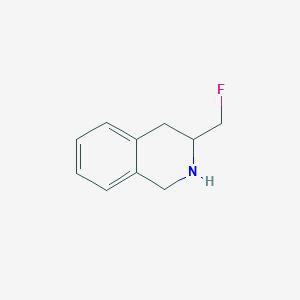
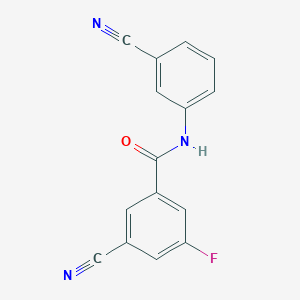
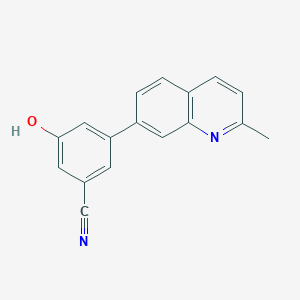

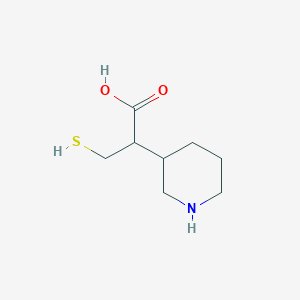
![3-Isobutyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10843070.png)


